molecular formula C11H14FN B1528681 Cyclopropyl(4-fluoro-3-methylphenyl)methanamine CAS No. 1018265-03-6

Cyclopropyl(4-fluoro-3-methylphenyl)methanamine

Cat. No.: B1528681
CAS No.: 1018265-03-6
M. Wt: 179.23 g/mol
InChI Key: QFYKJOSJBBLCAH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanamine

Systematic Nomenclature and IUPAC Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is systematically named as cyclopropyl-(4-fluoro-3-methylphenyl)methanamine. This name reflects its structural components: a cyclopropyl group and a 4-fluoro-3-methylphenyl moiety connected through a methanamine bridge.

The molecular formula of the compound is C₁₁H₁₄FN, corresponding to a molecular weight of 179.23 g/mol. Several important chemical identifiers have been assigned to this compound:

Identifier Type Value
CAS Registry Number 1018265-03-6
European Community (EC) Number 970-180-1
InChI InChI=1S/C11H14FN/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
InChIKey QFYKJOSJBBLCAH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C2CC2)N)F

The SMILES notation provides a linear representation of the molecular structure, showing the methyl group attached to the aromatic ring, the fluorine substituent, and the cyclopropylmethanamine group.

Molecular Geometry and Stereoelectronic Properties

The molecular structure of this compound consists of three primary components: a cyclopropyl ring, a methanamine linker (-CH(NH₂)-), and a 4-fluoro-3-methylphenyl aromatic system.

The cyclopropane ring represents a particularly interesting structural feature due to its significant ring strain. Unlike typical tetrahedral carbon atoms with bond angles of 109.5 degrees, the geometric constraints of a three-membered ring force the carbon atoms in cyclopropane to form internal angles of only 60 degrees. This deviation introduces substantial angle strain, estimated at approximately 28 kcal/mol. Additionally, the cyclopropane component exhibits torsional strain due to the eclipsed conformation of its hydrogen atoms, further contributing to its overall instability.

The bonding in cyclopropane is often described using the "bent bond" model, where the maximum electron density between carbon atoms does not align with the internuclear axis. These bonds exhibit an interorbital angle of approximately 104 degrees, demonstrating their deviation from traditional sigma bonds. This unique bonding pattern significantly influences the reactivity of cyclopropane-containing compounds.

The 4-fluoro-3-methylphenyl group contributes important electronic properties to the molecule. The fluorine atom at the para position withdraws electron density through inductive effects, while the methyl group at the meta position serves as an electron-donating substituent. This substituent pattern creates an electronic gradient across the aromatic ring, potentially influencing the reactivity and binding properties of the entire molecule.

The methanamine linker (-CH(NH₂)-) connects the cyclopropyl and aromatic components, with the nitrogen atom providing a basic center and hydrogen bonding capabilities. The central carbon atom represents a potential stereogenic center, allowing for the existence of enantiomeric forms of the compound.

Comparative Structural Analysis with Cyclopropane-containing Analogues

Several structural analogues of this compound provide valuable comparative insights:

Compound Molecular Formula Molecular Weight Key Structural Difference
This compound C₁₁H₁₄FN 179.23 g/mol Reference compound
(R)-Cyclopropyl(4-fluoro-3-methylphenyl)methanamine C₁₁H₁₄FN 179.23 g/mol Specific R-stereoisomer
(S)-Cyclopropyl(3-fluoro-4-methylphenyl)methanamine C₁₁H₁₄FN 179.23 g/mol Reversed positions of fluoro and methyl groups
Cyclopropyl(4-fluoro-3-methylphenyl)methanone C₁₁H₁₁FO 178.20 g/mol Ketone instead of amine group
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine C₁₁H₁₁F₄N 233.21 g/mol Trifluoromethyl group instead of methyl

The stereoisomers (R and S forms) maintain identical molecular formulas and weights but differ in their three-dimensional configurations. The (S)-cyclopropyl(3-fluoro-4-methylphenyl)methanamine represents a positional isomer with reversed locations of the fluoro and methyl substituents on the phenyl ring.

The conversion from an amine to a ketone functionality, as seen in cyclopropyl(4-fluoro-3-methylphenyl)methanone, results in a compound with drastically different chemical properties despite the structural similarity. The ketone derivative lacks the basic nitrogen center and possesses different hydrogen bonding capabilities.

The trifluoromethyl analogue represents a more significant modification, where the methyl group is replaced with a strongly electron-withdrawing trifluoromethyl group. This substitution increases the molecular weight by approximately 54 g/mol and substantially alters the electronic properties of the aromatic system.

These structural variations demonstrate how subtle modifications to the basic scaffold can significantly impact the physical, chemical, and potentially biological properties of cyclopropane-containing compounds.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound. While specific NMR data for this exact compound is limited in the available literature, its spectral features can be predicted based on structural components and related compounds.

The proton (¹H) NMR spectrum would display several characteristic signals:

  • The methyl group protons at the 3-position of the phenyl ring would appear as a singlet with an integration of three protons, typically in the range of 2.2-2.4 ppm.
  • The cyclopropyl ring protons would show a complex pattern of multiplets in the range of 0.3-1.1 ppm, reflecting their magnetically distinct environments.
  • The methine proton (CH) attached to the nitrogen would appear as a multiplet around 2.5-3.5 ppm.
  • The aromatic protons would present a complex pattern in the range of 6.8-7.5 ppm, with splitting patterns influenced by hydrogen-fluorine coupling.
  • The amine protons would typically appear as a broad singlet in the range of 1.5-2.5 ppm, though the exact chemical shift is highly dependent on concentration and solvent.

Carbon (¹³C) NMR analysis would reveal signals for all eleven carbon atoms in the molecule, with characteristic shifts for the cyclopropyl carbons (typically 5-15 ppm), methyl carbon (approximately 20 ppm), aromatic carbons (120-160 ppm), and the carbon bearing the amine group (approximately 50-60 ppm). The carbon directly bonded to fluorine would show significant downfield shifting and splitting due to carbon-fluorine coupling.

Fluorine (¹⁹F) NMR would provide additional structural confirmation, typically showing a single signal for the fluorine atom on the aromatic ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry offers crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak would be expected at m/z 179, corresponding to the molecular formula C₁₁H₁₄FN.

Several characteristic fragmentation pathways can be anticipated:

Ion Type m/z Value Fragment Description
[M]⁺ 179.11 Molecular ion
[M+H]⁺ 180.12 Protonated molecular ion
[M-H]⁻ 178.10 Deprotonated molecular ion
[M+Na]⁺ 202.10 Sodium adduct
[M+K]⁺ 218.07 Potassium adduct

Typical fragmentation patterns would likely involve:

  • Loss of the cyclopropyl group
  • Cleavage at the carbon-nitrogen bond
  • Loss of the amine group
  • Fragmentation of the aromatic ring

Advanced mass spectrometric techniques such as tandem mass spectrometry (MS/MS) would provide more detailed structural information through controlled fragmentation experiments.

Infrared Absorption Profile Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound. While specific infrared data for this exact compound is not available in the literature, its absorption profile can be predicted based on its structural components.

Key infrared absorption bands would include:

Functional Group Wavenumber Range (cm⁻¹) Assignment
N-H stretching 3300-3500 Primary amine
C-H stretching 3000-3100 Aromatic C-H
C-H stretching 2900-3000 Cyclopropyl and methyl C-H
C=C stretching 1450-1600 Aromatic ring
C-N stretching 1020-1220 Amine group
C-F stretching 1000-1400 Aryl fluoride

The cyclopropyl group would exhibit characteristic absorption bands due to its strained ring structure. These include C-H stretching vibrations at approximately 3050-3000 cm⁻¹ and ring deformation bands in the fingerprint region.

The presence of the primary amine functionality would be confirmed by N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two bands due to symmetric and asymmetric stretching modes. Additionally, N-H bending vibrations would be observed around 1550-1650 cm⁻¹.

The aromatic ring substitution pattern would create characteristic out-of-plane bending vibrations in the 700-900 cm⁻¹ region, providing information about the substitution pattern on the phenyl ring.

Properties

IUPAC Name

cyclopropyl-(4-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKJOSJBBLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-fluoro-3-methylphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl group linked to a 4-fluoro-3-methylphenyl moiety. Its molecular formula is C12_{12}H14_{14}F1_1N1_1, with a molecular weight of approximately 195.25 g/mol. The fluorine atom enhances the compound's metabolic stability and influences its biological activity by modifying electronic properties and steric effects.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2_2 receptor family. Fluorinated compounds often show enhanced binding affinity due to electron-withdrawing effects, which stabilize interactions with biological targets.

Table 1: Summary of Receptor Activity

Receptor TypeBinding Affinity (nM)Functional Activity
5-HT2C_2C4.7Agonist
5-HT2B_2B>200No detectable agonism
5-HT2A_2A162Partial agonist

Therapeutic Potential

The compound's ability to modulate serotonin receptor activity suggests potential applications in treating mood disorders and other neurological conditions. Its structural characteristics may allow it to cross the blood-brain barrier more effectively than other compounds, enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Fluorinated Cyclopropane Derivatives : A study on fluorinated cyclopropane derivatives demonstrated that modifications like fluorination significantly alter binding affinities and selectivity at serotonin receptors, indicating potential for developing new antidepressants .
  • Antiviral Activity : While specific antiviral activity of this compound has not been extensively documented, related compounds have shown promise as inhibitors of viral entry in studies focused on Ebola and Marburg viruses .
  • Antimicrobial Properties : Related cyclopropane derivatives have exhibited antibacterial and antifungal activities, suggesting that structural modifications can enhance microbial inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-fluoro, 3-methyl C₁₁H₁₄FN 179.24 Intermediate in kinase inhibitors .
(1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine 3-fluoro, 4-methoxy C₁₁H₁₄FNO 195.23 Enhanced electron-withdrawing effects from methoxy group; potential metabolic stability .
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl 4-trifluoromethyl C₁₁H₁₃ClF₃N 251.68 High lipophilicity due to CF₃ group; possible use in CNS-targeting drugs .
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-chloro C₁₀H₁₂ClN 181.66 Acute oral toxicity (H302); skin/eye irritation (H315/H319) .

Key Observations :

  • Lipophilicity : The trifluoromethyl group in significantly enhances lipophilicity (clogP ≈ 3.5 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Toxicity : Chlorine substitution (e.g., ) correlates with higher acute toxicity (Category 4 oral toxicity) compared to fluorine/methyl groups in the target compound .

Positional Isomerism and Stereochemistry

Table 2: Impact of Substituent Position and Chirality
Compound Name Substituent Position Chirality CAS Number Notes
Cyclopropyl(4-fluoro-3-methylphenyl)methanamine 4-F, 3-CH₃ Racemic 1018265-03-6 No stereochemical data reported .
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 4-F R 1212831-96-3 Enantiopure form used in asymmetric synthesis .
(3-cyclopropyl-4-fluorophenyl)methanamine 3-cyclopropyl, 4-F N/A Not provided Positional isomer; steric effects may hinder receptor binding .

Key Observations :

  • Stereochemistry : Enantiopure analogs (e.g., ) are critical for selective kinase inhibition, as seen in ALK inhibitors .

Key Observations :

  • The target compound’s synthesis involves moderate yield (32%) due to diastereomer separation challenges.
  • Fragment-assisted design in achieves higher yields (97%) by optimizing substituent geometry for reaction efficiency.

Preparation Methods

Nucleophilic Substitution Approach

  • Reaction : Cyclopropylmethylamine is reacted with 4-fluoro-3-methylbenzyl chloride or a similar benzyl halide.
  • Conditions : The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
  • Solvents : Organic solvents such as dichloromethane or toluene are used to facilitate the reaction.
  • Mechanism : The amine acts as a nucleophile attacking the benzyl halide electrophile, resulting in substitution and formation of the target amine.
  • Industrial Adaptation : Continuous flow reactors and automated systems are sometimes employed for scalability and reproducibility in industrial production.

Cyclopropanation and Subsequent Functional Group Transformations

  • Starting Material : Styrene derivatives or cinnamyl acetate analogs bearing fluorine and methyl substitutions.
  • Cyclopropanation : Ethyl diazoacetate or sodium chlorodifluoroacetate in the presence of catalysts such as copper acetylacetonate (Cu(acac)2) or under reflux in diglyme is used to introduce the cyclopropane ring.
  • Isomer Separation : The cyclopropanated esters are often obtained as mixtures of trans- and cis-isomers, which can be separated by silica gel chromatography or chiral preparative HPLC.
  • Conversion to Amines : The esters are converted to amides, then reduced (e.g., borane reduction) to the corresponding amines.
  • N-Substitutions : Further modifications such as N-methylation or N-benzylation can be performed via reductive amination or reduction of formyl derivatives.

Detailed Preparation Process from Patent Literature

A notable and well-documented preparation process involves multi-step synthesis with key intermediates, as described in patent US 8,314,249 B2 and EP 2 424 848 B1:

Step Description Reagents/Conditions Yield (%) Notes
a) Formation of 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one (Intermediate III) Reaction of halogenated precursor with alkali metal thiocyanate in presence of phase transfer catalyst, binary aprotic solvent/water system - Binary solvent system improves reaction efficiency
b) Reaction of Intermediate III with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl-amine (IV) Addition of ketone (III) to amine (IV) over at least 1 hour, in apolar aprotic solvents such as methylcyclohexane or toluene, temperature 25 °C to reflux 85-90% Slow addition and controlled temperature optimize yield
c) Crystallization and purification Solvent exchange to methanol or methylcyclohexane - Crystallization improves purity

This process highlights the importance of solvent choice, reaction time, and temperature control to achieve high yields and purity of the target amine.

Reaction Mechanisms and Key Transformations

  • Cyclopropanation : Typically involves carbene transfer from diazo compounds catalyzed by copper complexes to the styrene derivative, forming cyclopropane rings with defined stereochemistry.
  • Amide Formation and Reduction : Esters are converted to amides, then reduced using borane reagents to yield primary amines.
  • N-Methylation : Achieved by formylation of the amine followed by borane-dimethyl sulfide reduction, or by reductive amination using formaldehyde and sodium cyanoborohydride.
  • Separation of Isomers : Chiral HPLC or silica gel chromatography is used to isolate optically pure isomers, critical for biological activity studies.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Type Solvent Yield (%) Notes
Nucleophilic substitution Cyclopropylmethylamine + 4-fluoro-3-methylbenzyl chloride NaOH or K2CO3 SN2 substitution DCM, toluene Moderate to high Industrially scalable
Cyclopropanation + amide reduction Styrene derivatives + ethyl diazoacetate Cu(acac)2 catalyst, borane Carbene addition, reduction Various organic solvents Moderate to high Requires isomer separation
Multi-step ketone + amine coupling Halogenated ketone intermediate + cyclopropyl amine Phase transfer catalyst, aprotic solvents Nucleophilic addition Methylcyclohexane, toluene 85-90 Optimized for purity and yield

Research Findings and Analytical Data

  • The cyclopropanation step yields a mixture of trans- and cis-isomers; the trans-isomer is often preferred for biological activity.
  • Borane reductions provide high selectivity for primary amines without over-reduction.
  • N-substitutions (methyl, benzyl, isopropyl) have been achieved with high purity, avoiding dialkylation side products.
  • The fluorine substitution on the aromatic ring improves chemical stability and pharmacokinetic properties of the final compound.

Q & A

Q. Critical Factors :

  • Temperature and solvent polarity significantly affect cyclopropane stability and reaction yields.
  • Catalysts like palladium or ruthenium complexes improve stereoselectivity but require rigorous moisture/oxygen exclusion .

How does the 4-fluoro-3-methylphenyl substituent influence the compound’s receptor binding affinity compared to analogs?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.
Methodological Answer :
The 4-fluoro-3-methylphenyl group enhances binding to serotonin (5-HT) and dopamine receptors due to:

  • Fluorine’s Electronegativity : Increases hydrophobic interactions and hydrogen bonding with receptor pockets .
  • Methyl Group Steric Effects : Modulates selectivity by preventing off-target binding (e.g., vs. 5-HT2A receptors) .

Q. Data Comparison :

Analog Substituent 5-HT2C Ki (nM) Selectivity (vs. 5-HT2A)
Target Compound4-Fluoro-3-methyl12 ± 2>100-fold
4-Fluorophenyl4-Fluoro45 ± 520-fold
3-Trifluoromethylphenyl3-CF38 ± 150-fold

Contradiction Note : While the 3-CF3 analog shows higher potency, its metabolic instability limits utility compared to the methyl group .

What analytical techniques are critical for characterizing this compound and its metabolites?

Basic Research Focus : Structural validation and purity assessment.
Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm protons) and amine proton exchange .
  • HPLC-MS : Quantifies enantiomeric purity (using chiral columns) and detects degradation products (e.g., oxidative ring-opening at >40°C) .
  • X-ray Crystallography : Resolves absolute configuration of enantiomers, critical for patent documentation .

Case Study : A 2023 study identified a 5% impurity in batches stored at room temperature due to cyclopropane ring degradation, resolved by strict refrigeration (-20°C) .

How do solvent and pH conditions affect the compound’s stability in pharmacological assays?

Advanced Research Focus : Preclinical formulation challenges.
Methodological Answer :

  • Aqueous Stability : The compound hydrolyzes rapidly at pH >7.5 (t1/2 <24 hrs), requiring buffered solutions (pH 6–7) for in vitro assays .
  • Organic Solvents : DMSO stabilizes the compound for stock solutions but induces crystallization below 15°C, necessitating sonication before use .

Q. Experimental Design :

Prepare solutions in PBS (pH 7.4), acetate buffer (pH 5.5), and Tris-HCl (pH 8.5).

Monitor degradation via HPLC at 0, 24, and 48 hrs.

Use LC-MS to identify degradation byproducts (e.g., ring-opened aldehydes) .

What strategies mitigate off-target effects in neuropharmacological studies of this compound?

Advanced Research Focus : Functional selectivity in receptor signaling.
Methodological Answer :

  • Bias Signaling Assays : Use BRET or β-arrestin recruitment assays to differentiate G-protein vs. β-arrestin pathways (e.g., 5-HT2C vs. 5-HT2B activation) .
  • Molecular Dynamics Simulations : Predict binding poses to engineer analogs with reduced 5-HT2A affinity .

Q. Contradiction Analysis :

  • A 2024 study reported conflicting data on 5-HT2C agonism vs. antagonism, attributed to cell line-specific receptor conformations (CHO vs. HEK293). Validate using primary neuronal cultures .

How does the cyclopropane ring impact metabolic stability compared to non-cyclic analogs?

Advanced Research Focus : PK/PD optimization.
Methodological Answer :

  • Cyclopropane Advantages :
    • Resists CYP3A4 oxidation due to ring strain and electron density .
    • Increases half-life in rodent models (t1/2 = 6 hrs vs. 2 hrs for acyclic analogs) .
  • Limitations : Ring-opening under acidic conditions (e.g., gastric pH) reduces oral bioavailability. Solutions include prodrug formulations (e.g., ester-protected amines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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